molecular formula C24H21N5O3S B15076741 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B15076741
M. Wt: 459.5 g/mol
InChI Key: MIBDXELIIQYHOT-YZSQISJMSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and a nitrophenyl group. Its molecular formula is C24H21N5O3S, and it has a molecular weight of 459.531 g/mol .

Preparation Methods

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 1-benzyl-1H-benzimidazole-2-thiol with 4-nitrobenzaldehyde in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The resulting intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by interacting with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H21N5O3S/c1-17(19-11-13-20(14-12-19)29(31)32)26-27-23(30)16-33-24-25-21-9-5-6-10-22(21)28(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)/b26-17+

InChI Key

MIBDXELIIQYHOT-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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